2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine
Overview
Description
2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring linked to a pyrimidine ring, with a methoxynaphthalene moiety attached to the piperazine. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the methoxynaphthalene derivative, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently coupled with a pyrimidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxynaphthalene moiety may facilitate binding to hydrophobic pockets, while the piperazine and pyrimidine rings can interact with polar or charged regions of the target. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidine: Similar structure but with a methoxyphenyl group instead of methoxynaphthalene.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrimidine: Features a methoxyphenyl group at a different position.
2-[4-(4-Methoxybenzyl)piperazin-1-yl]pyrimidine: Contains a methoxybenzyl group instead of methoxynaphthalene.
Uniqueness
The unique combination of the methoxynaphthalene moiety with the piperazine and pyrimidine rings in 2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine provides distinct chemical and biological properties that are not observed in its similar counterparts
Properties
IUPAC Name |
2-[4-[(4-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-25-19-8-7-16(17-5-2-3-6-18(17)19)15-23-11-13-24(14-12-23)20-21-9-4-10-22-20/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNBXOGSSQVOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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